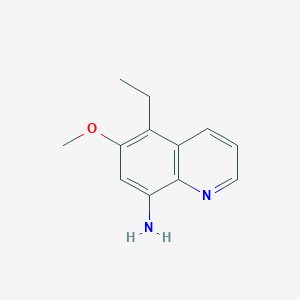
5-Ethyl-6-methoxyquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-methoxyquinolin-8-amine: is a quinoline derivative with a unique structure that includes an ethyl group at the 5th position, a methoxy group at the 6th position, and an amine group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with an aldehyde or ketone under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methoxyaniline with an appropriate aldehyde in the presence of a Lewis acid catalyst can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Ethyl-6-methoxyquinolin-8-amine is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts in organic synthesis .
Biology: The compound has shown potential as an antimalarial agent. Studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for malaria. It is also being investigated for its antimicrobial properties against various bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by interfering with specific molecular targets involved in cell proliferation .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of fluorescent probes for biological imaging .
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets within cells. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, the compound may inhibit key enzymes involved in DNA replication and repair, thereby inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
6-Methoxyquinolin-8-amine: Lacks the ethyl group at the 5th position but shares similar biological activities.
5-Methyl-6-methoxyquinolin-8-amine: Contains a methyl group instead of an ethyl group at the 5th position, with comparable chemical properties.
8-Aminoquinoline: A simpler structure without the methoxy and ethyl groups, widely studied for its antimalarial properties.
Uniqueness: 5-Ethyl-6-methoxyquinolin-8-amine is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity as a therapeutic agent .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-9-5-4-6-14-12(9)10(13)7-11(8)15-2/h4-7H,3,13H2,1-2H3 |
InChI Key |
BNHJQUREJAMZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C2=C1C=CC=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















